
2,3-Dihydroxybut-2-enedioic acid;hydrate
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Overview
Description
. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups at the 2- and 3-positions. This compound is known for its role in various biochemical processes and its applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybut-2-enedioic acid;hydrate can be synthesized through the oxidative degradation of certain organic compounds, such as in the oxidative degradation pathway in wine. The synthesis involves the use of specific reagents and conditions to achieve the desired product. For example, it can be produced by reacting fumaric acid with appropriate oxidizing agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods typically include the use of advanced oxidation techniques and purification steps to isolate the compound in its hydrated form.
Chemical Reactions Analysis
Metathesis Reactions
In studies of structurally related α-hydroxy esters (e.g., methyl vinyl glycolate), Grubbs-type catalysts enable homo- and cross-metathesis reactions :
Catalyst | Reaction Type | Product | Yield (%) |
---|---|---|---|
Grubbs 2nd generation | Homo metathesis | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | 68 |
Hoveyda–Grubbs | Cross metathesis | Unsaturated α-hydroxy fatty acid esters | 44–62 |
These reactions highlight the potential for 2,3-dihydroxybut-2-enedioic acid to undergo similar transformations, yielding polyfunctional diesters or cross-coupled products .
Radical Additions
Radical initiators like AIBN facilitate additions to the double bond. For example:
-
Methanethiol adds to analogous α-hydroxy esters to form thioether derivatives (e.g., methyl 2-hydroxy-4-(methylthio)butanoate) .
-
Analogous reactivity : The conjugated ene-diol system in 2,3-dihydroxybut-2-enedioic acid hydrate may undergo similar radical-mediated functionalization .
Johnson–Claisen Rearrangement
Heating with orthoacetates (e.g., triethyl orthoacetate) induces -sigmatropic shifts, forming elongated dicarboxylic esters :
text2,3-Dihydroxybut-2-enedioic acid + Triethyl orthoacetate → (E)-Hex-2-enedioate derivatives (72–74% yield)
This reaction proceeds via intermediate enol ethers, driven by distillation of ethanol to favor product formation .
Role in Metabolic Pathways
The compound is implicated in reductive citric acid cycle variants observed in chemoautotrophs, where it may act as:
Oxidative Degradation
Exposure to ROS-generating enzymes (e.g., flavin-dependent oxidases) can trigger decarboxylation or hydroxylation, though experimental validation for this specific hydrate remains limited .
Stability and Hydration Dynamics
The hydrate form exhibits reversible dehydration under acidic or thermal conditions:
C₄H₆O₇⇌C₄H₄O₆+H₂O
This equilibrium is sensitive to temperature and solvent polarity, with the anhydrous form (dihydroxyfumaric acid) dominating in non-aqueous media .
Comparative Reactivity Table
Scientific Research Applications
2,3-Dihydroxybut-2-enedioic acid;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxybut-2-enedioic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors in various biochemical reactions . Its hydroxyl groups enable it to participate in hydrogen bonding and other interactions that influence its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: Similar in structure, tartaric acid also contains hydroxyl groups and is used in various applications.
Succinic Acid: Another related compound, succinic acid, lacks the hydroxyl groups but shares the dicarboxylic acid structure.
Uniqueness
2,3-Dihydroxybut-2-enedioic acid;hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
2,3-Dihydroxybut-2-enedioic acid, also known as citraconic acid or CBHA (cis-2,3-dihydroxybutenedioic acid), is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and potential clinical implications based on recent research findings.
Overview of 2,3-Dihydroxybut-2-enedioic Acid
Chemical Structure:
- Chemical Formula: C4H6O5
- Molecular Weight: 134.09 g/mol
This compound is a derivative of succinic acid and is characterized by the presence of two hydroxyl groups and a double bond in its structure. Its hydrophilic nature allows it to interact with various biological molecules, making it a candidate for therapeutic applications.
Research has demonstrated that 2,3-Dihydroxybut-2-enedioic acid exerts its biological effects through several mechanisms:
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Cytotoxic Effects on Cancer Cells:
- A study utilizing the MIA PaCa-2 pancreatic cancer cell line showed that CBHA induces cytotoxicity characterized by:
- G2/M Cell Cycle Arrest: Treatment resulted in significant cell cycle disruption, preventing cells from progressing to mitosis.
- Microtubule Disruption: The compound interfered with microtubule organization, which is critical for cell division.
- Induction of Apoptosis: There was evidence of caspase-mediated apoptosis following treatment with CBHA, indicating its potential as an anticancer agent .
- A study utilizing the MIA PaCa-2 pancreatic cancer cell line showed that CBHA induces cytotoxicity characterized by:
- Inhibition of Histone Deacetylases (HDAC):
Table 1: Summary of Biological Activities
Case Study: Pancreatic Cancer Treatment
In a controlled laboratory setting, MIA PaCa-2 cells were treated with varying concentrations of CBHA. The results indicated a dose-dependent response:
Properties
Molecular Formula |
C4H6O7 |
---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
2,3-dihydroxybut-2-enedioic acid;hydrate |
InChI |
InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2 |
InChI Key |
DDYHTXQJGPQZGN-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
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